6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11BrN2O2 and its molecular weight is 355.191. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has been extensively studied. For instance, the work by Ukrainets et al. (2013) on 4-Hydroxy-2-Quinolones showcases the synthesis and diuretic activity of bromo-substituted quinoline derivatives, highlighting the importance of bromination in modifying the biological activity of such compounds (Ukrainets, Golik, & Chernenok, 2013). This approach underscores the broader relevance of bromo-substituted quinolines in pharmaceutical research.
Biological Activities and Applications
Research into the biological activities of quinoline derivatives demonstrates their potential in the development of antimicrobial and antimalarial agents. Eweas et al. (2021) synthesized new 2-pyridylquinazoline derivatives with potential anti-tumor and anti-microbial activities, showcasing the versatility of quinoline derivatives in addressing various health challenges (Eweas, Abdallah, & Elbadawy, 2021). The study's findings suggest that structural modifications to the quinoline core can lead to significant biological properties, including selective antibacterial activities.
Photophysical Properties
The study of the acid-base properties of compounds based on styrylquinoline and hydroxynaphthalene carboxylic acid by Gavrishova et al. (2015) provides insight into the photophysical characteristics of these compounds (Gavrishova, Budyka, Potashova, & Karpov, 2015). Their work highlights the potential applications of quinoline derivatives in the development of materials with specific light-absorbing and emitting properties, relevant for optical and electronic applications.
Coordination Chemistry
The creation of metal complexes using quinoline derivatives as ligands demonstrates the compound's applicability in coordination chemistry. Research by Zhang et al. (2016) on metal complexes with quinoline carboxylic acid derivatives reveals their structural diversity and potential applications in materials science and catalysis (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The specific hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The compound “6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid” has been evaluated for its inhibitory activity against EGFR and HER2 . These are important targets in cancer therapy as they play crucial roles in cell proliferation and survival.
Mode of Action
Given its inhibitory activity against egfr and her2, it may interfere with the signaling pathways mediated by these receptors, leading to inhibited cell proliferation and survival .
Biochemical Pathways
Egfr and her2 are involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
Inhibition of egfr and her2 typically results in decreased cell proliferation and increased apoptosis .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWOMPGSDDIDN-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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